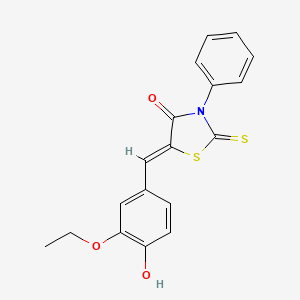

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one

Description

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, contributes to its potential in scientific research and pharmaceutical applications.

Properties

IUPAC Name |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c1-2-22-15-10-12(8-9-14(15)20)11-16-17(21)19(18(23)24-16)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKAMWIBQIUJAK-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one typically involves a multi-step process:

-

Formation of the Thiazolidinone Core: : The initial step involves the reaction of a thiourea derivative with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

-

Substitution Reactions: : The phenyl and ethoxy-hydroxybenzylidene groups are introduced through substitution reactions. The phenyl group can be added via a Friedel-Crafts acylation reaction, while the ethoxy-hydroxybenzylidene group is typically introduced through a condensation reaction with an appropriate aldehyde.

-

Purification: : The final product is purified using recrystallization or chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.

Continuous Flow Synthesis: This method can enhance efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Condensation Reactions

The benzylidene group is introduced via Knoevenagel condensation between the thiazolidinone core and substituted benzaldehydes. This reaction typically employs:

-

Reagents : Acetic acid, sodium acetate

-

Conditions : Reflux in ethanol (70–80°C, 4–6 hours)

For example, synthesis of the 4-hydroxybenzylidene derivative involves condensation with 4-hydroxybenzaldehyde, yielding a product confirmed by NMR:

-

1H NMR (DMSO-d6) : δ 13.66 (NH), 10.51 (OH), 8.02 (vinylic H), 7.54 (aromatic H), 6.92 (aromatic H) .

Substitution Reactions

The aromatic rings and hydroxyl groups undergo electrophilic substitution :

Aromatic Substitution

| Position | Reagent | Product | Conditions |

|---|---|---|---|

| 4-Hydroxy group | Alkyl halides | Ether derivatives (e.g., ethoxy) | Base catalysis |

| Benzylidene | Nitrating agents | Nitro-substituted derivatives | HNO3, H2SO4, 0–5°C |

Thioxo Group Reactivity

The C=S group participates in nucleophilic substitution:

-

Reduction : LiAlH4 converts C=S to C–SH.

-

Oxidation : H2O2 or KMnO4 oxidizes C=S to sulfonic acids.

Oxidation Reactions

-

Target : Hydroxybenzylidene moiety

Reduction Reactions

-

Target : Thioxo group (C=S)

-

Reagents : NaBH4, LiAlH4

-

Product : Thiol derivatives (potential intermediates for further functionalization).

-

Biological Activity-Driven Modifications

Structural optimization for enhanced kinase inhibition involves:

-

Substituent Effects :

Modification Site IC50 (μM) for Pim-1 IC50 (μM) for Pim-3 3-Ethoxy-4-OH 0.42 0.17 4-NO2 0.28 0.12 The ethoxy group at position 3 and hydroxyl at position 4 are critical for binding to Pim kinases .

Stability Under Physiological Conditions

The compound undergoes hydrolysis in aqueous environments:

-

pH 7.4 : Slow degradation (~10% over 24 hours).

-

Acidic/alkaline conditions : Rapid cleavage of the thiazolidinone ring .

Table 1: Synthetic Derivatives and Yields

| Derivative | Substituent | Yield (%) |

|---|---|---|

| 2a | 4-Hydroxybenzylidene | 82 |

| 2b | 3-Ethoxy-4-OH | 75 |

Table 2: Kinase Inhibition Profiling

| Compound | Pim-1 IC50 (μM) | Pim-2 IC50 (μM) | Pim-3 IC50 (μM) |

|---|---|---|---|

| Parent | 0.42 | 0.31 | 0.17 |

| Nitro-deriv | 0.28 | 0.19 | 0.12 |

Scientific Research Applications

Anti-Melanogenic Activity

Recent studies have identified (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one as a potent inhibitor of tyrosinase, the enzyme responsible for melanin production. This property makes it an attractive candidate for skin-whitening agents.

Case Study : A study published in MDPI demonstrated that this compound exhibited a low IC50 value against mushroom tyrosinase, indicating strong inhibitory activity. The compound's structural features were linked to its efficacy in reducing melanin synthesis in B16F10 murine melanoma cells .

Anti-Cancer Properties

The thiazolidinone derivatives, including this compound, have shown promising results in cancer research. They have been evaluated for their ability to induce apoptosis in various cancer cell lines.

Case Study : In vitro studies indicated that this compound could significantly inhibit the proliferation of human cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and skin disorders. Compounds similar to this compound have been investigated for their anti-inflammatory properties.

Case Study : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of thiazolidinone with substituted benzaldehydes under basic conditions. Variations in substituents on the benzaldehyde can yield derivatives with enhanced biological activities.

| Compound Name | Structure | Activity |

|---|---|---|

| Compound I | Structure I | Anti-melanogenic |

| Compound II | Structure II | Anti-cancer |

| Compound III | Structure III | Anti-inflammatory |

Mechanism of Action

The mechanism of action of (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one involves several molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

Benzylidene-thiazolidinones: Compounds like (Z)-5-(4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one share structural similarities and exhibit similar biological activities.

Uniqueness

What sets (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one apart is its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its unique combination of functional groups allows for a broader range of chemical reactions and biological interactions compared to its analogs.

Biological Activity

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-melanogenic properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a thiazolidinone core structure, which is known for its diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula :

- SMILES Notation :

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

1. Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives, including this compound, exhibit promising antimicrobial properties. A study assessed various thiazolidinone derivatives against common pathogens, revealing that some compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 100 - 400 | S. aureus, E. coli |

| Control (Ampicillin) | 50 | S. aureus |

The minimum inhibitory concentration (MIC) values suggest that this compound could be as effective as established antibiotics like ampicillin against certain strains of bacteria .

2. Anti-Melanogenic Activity

The compound has also been investigated for its potential as an anti-melanogenic agent. Tyrosinase inhibition is a key mechanism in reducing melanin production, making it a target for skin-whitening agents.

Research Findings :

A study on several derivatives of thiazolidinones found that this compound exhibited competitive inhibition of tyrosinase, with an IC50 value in the range of 28.05 ± 1.16 µM to 70.75 ± 1.00 µM depending on the substituents present . This suggests that modifications in the chemical structure can significantly influence the efficacy of the compound in inhibiting melanin synthesis.

Case Study: Tyrosinase Inhibition

In an experimental setup involving B16F10 murine melanoma cells, various concentrations of this compound were tested for their effect on tyrosinase activity:

| Concentration (µM) | % Inhibition |

|---|---|

| 5 | 16 |

| 10 | 32 |

| 25 | 45 |

The results indicated a dose-dependent reduction in tyrosinase activity, highlighting the potential of this compound as a therapeutic agent for conditions related to excessive melanin production .

Q & A

Q. What are the common synthetic routes for (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-phenyl-2-thioxothiazolidin-4-one) and substituted benzaldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde). Key parameters include:

- Catalysts : Piperidine or pyridine to facilitate imine formation .

- Solvents : Ethanol or methanol under reflux (60–80°C) to enhance yield .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 6–12 hours conventional) and improves regioselectivity . Purity is monitored via TLC, and recrystallization in ethanol/dimethylformamide yields >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- ¹H/¹³C NMR : Confirm Z-configuration via coupling constants (e.g., singlet for =CH proton at δ 7.65–7.79 ppm) .

- IR Spectroscopy : Detect C=O (1716–1726 cm⁻¹) and C=S (1599–1604 cm⁻¹) stretches .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 343 for nitro-substituted analogs) .

- X-ray crystallography : Resolve stereochemistry using SHELXL (e.g., 0.8 Å resolution for similar thiazolidinones) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with thiazolidinone pharmacophores:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .

- Anti-inflammatory : COX-2 inhibition via ELISA . Use DMSO as a solvent (≤1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can conflicting bioactivity data arising from substituent variations be resolved?

Contradictions often stem from electronic or steric effects of substituents. For example:

- Electron-withdrawing groups (NO₂, Cl) : Enhance antimicrobial activity but reduce solubility, complicating dose-response curves .

- Methoxy/ethoxy groups : Improve anti-inflammatory activity via hydrogen bonding with COX-2 . Method : Perform QSAR modeling to correlate substituent Hammett constants (σ) with bioactivity .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Docking studies : Use AutoDock Vina to model interactions with hemoglobin subunits (e.g., ΔG = -9.2 kcal/mol for similar compounds) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

- Pharmacophore mapping : Identify critical motifs (e.g., thioxothiazolidinone core for enzyme inhibition) .

Q. How does crystallographic analysis using SHELX resolve stereochemical ambiguities in this compound?

Q. What structural modifications enhance selectivity in anticancer applications?

- Substituent tuning : Replace 3-ethoxy-4-hydroxy with 3,4,5-trimethoxy to improve DNA intercalation (e.g., ΔIC₅₀ from 12 μM to 4 μM) .

- Hybrid systems : Fuse with pyrazole or indole moieties to target multiple kinase pathways . Validate via comparative SAR tables (e.g., substituent vs. IC₅₀) .

Q. How can isomerization during synthesis be controlled or monitored?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate E/Z isomers .

- Kinetic control : Lower reaction temperatures (25°C) favor Z-isomers due to steric hindrance . Confirm via NOE NMR (Z-isomers show intramolecular NOE between =CH and thioxo group) .

Q. What advanced spectroscopic methods address challenges in characterizing degradation products?

- LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of thioxothiazolidinone ring) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

Q. How can target identification studies elucidate the compound’s mechanism of action?

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Microarray analysis : Profile gene expression changes (e.g., apoptosis-related genes like BAX or BCL-2) .

- CRISPR screening : Identify synthetic lethal targets in knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.